molecular formula C12H9BrClNO B1343854 2-(Benzyloxy)-3-bromo-5-chloropyridine CAS No. 202409-82-3

2-(Benzyloxy)-3-bromo-5-chloropyridine

Cat. No.: B1343854
CAS No.: 202409-82-3
M. Wt: 298.56 g/mol
InChI Key: VNCIESPHQGBEKA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromo-5-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and a chlorine atom at the fifth position of the pyridine ring

Scientific Research Applications

2-(Benzyloxy)-3-bromo-5-chloropyridine has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-5-chloropyridine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyridine derivative. This can be achieved through various methods, including the reaction of pyridine with suitable halogenating agents.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridine derivative with benzyl alcohol in the presence of a base such as sodium hydride.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-5-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Hydrogenated pyridine derivative.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-5-chloropyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-bromo-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

    2-(Benzyloxy)-3-chloro-5-bromopyridine: Similar structure but with the positions of bromine and chlorine atoms swapped.

    2-(Benzyloxy)-3-iodo-5-chloropyridine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-3-bromo-5-chloropyridine is unique due to the specific combination of benzyloxy, bromine, and chlorine substituents on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

3-bromo-5-chloro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIESPHQGBEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622120
Record name 2-(Benzyloxy)-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202409-82-3
Record name 2-(Benzyloxy)-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-5-chloro-2-pyridinol (7.0 g, 33.6 mmol) was stirred in toluene (160 ml) and silver carbonate (10.23 g, 36.9 mmol) added, followed by benzyl bromide (6.32 g, 4.39 ml, 36.9 mmol). The mixture was heated to reflux for 1 hour. After cooling, the mixture was filtered, washed with water (×2), dried (MgSO4) and evaporated. The residue was triturated with isohexane and the pale yellow solid filtered and dried. (8.36 g).
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4.39 mL
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10.23 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a microwave tube NaH (60% in paraffin. 56 mg. 1.4 mmol) was washed with hexane and 3-bromo-2,5-dichloro-pyridine (245 mg. 1.08 mmol) in dry DMF (2 mL) were added. To this suspension BnOH (123 μL. 1.23 mmol) in dry DMF (1 mL) was dropped carefully. The reaction mixture was stirred 15 min until the formation of hydrogen has ceased. The tube was sealed and stirred at 100° C. in a microwave reactor for 30 min. After removal of the solvent in vacuo the residue was partioned between water (10 mL) and DCM (10 mL) and extracted with DCM (3×10 mL). The combined organic fractions were washed with brine dried over Na2SO4 filtered and concentrated in vacuo. The resulting title compound was used for the next reaction without purification. GC-MS (m/z): 297 [M+].
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56 mg
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245 mg
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2 mL
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123 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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